molecular formula C14H16ClNO2 B3859453 3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No.: B3859453
M. Wt: 265.73 g/mol
InChI Key: ZHBAVLAWNFUXAQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as CTFMA, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. CTFMA has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and proliferation. This compound has been found to inhibit the activity of several enzymes, including protein kinase C and tyrosine kinase, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research. It has been found to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its high purity and solubility in organic solvents, which makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and use in lab experiments.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to investigate the potential use of this compound as an anti-microbial agent and its mechanism of action against bacteria and fungi.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been widely studied for its potential applications in various fields of science. Its synthesis method has been optimized to yield high purity and high yield of this compound. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of science.

Scientific Research Applications

3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-13-6-2-1-4-11(13)7-8-14(17)16-10-12-5-3-9-18-12/h1-2,4,6-8,12H,3,5,9-10H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBAVLAWNFUXAQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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